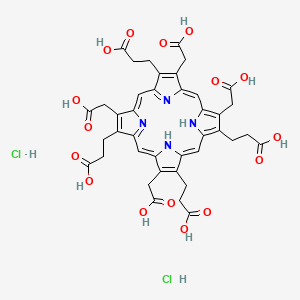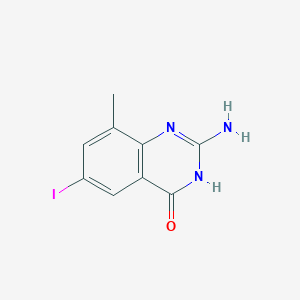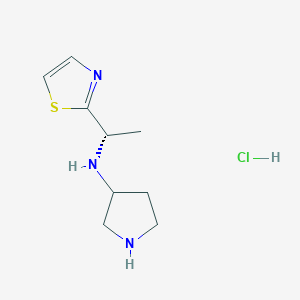
(S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride typically involves the formation of the pyrrolidine and thiazole rings followed by their coupling. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Thiazole Ring: This often involves the reaction of thioamides with α-haloketones.
Coupling of Rings: The pyrrolidine and thiazole rings are then coupled under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Where reactions are carried out in batches with careful control of reaction parameters.
Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
化学反应分析
Types of Reactions
(S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Where the compound is oxidized to form new products.
Reduction: Where the compound is reduced, often leading to the formation of different amine derivatives.
Substitution: Where one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions can vary depending on the specific reaction conditions and reagents used. For example:
Oxidation: May lead to the formation of ketones or carboxylic acids.
Reduction: May result in the formation of secondary or tertiary amines.
Substitution: May produce halogenated derivatives or other substituted compounds.
科学研究应用
(S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but may include:
Enzyme Inhibition: Where the compound binds to and inhibits the activity of specific enzymes.
Receptor Binding: Where the compound interacts with specific receptors on cell surfaces, leading to downstream signaling effects.
Pathway Modulation: Where the compound affects specific biochemical pathways, leading to changes in cellular function.
相似化合物的比较
(S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
(S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide: Another compound with a thiazole ring, but with different functional groups and properties.
1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ol: A compound with a similar thiazole ring but a different ring structure.
1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride: A compound with a thiazole ring and a piperazine ring, differing in its overall structure and properties.
属性
分子式 |
C9H16ClN3S |
|---|---|
分子量 |
233.76 g/mol |
IUPAC 名称 |
N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H15N3S.ClH/c1-7(9-11-4-5-13-9)12-8-2-3-10-6-8;/h4-5,7-8,10,12H,2-3,6H2,1H3;1H/t7-,8?;/m0./s1 |
InChI 键 |
QIENZERBTUCQGM-JPPWUZRISA-N |
手性 SMILES |
C[C@@H](C1=NC=CS1)NC2CCNC2.Cl |
规范 SMILES |
CC(C1=NC=CS1)NC2CCNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
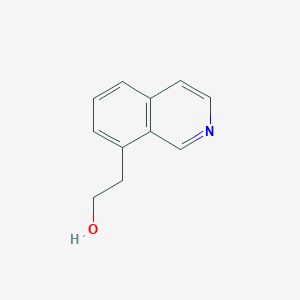

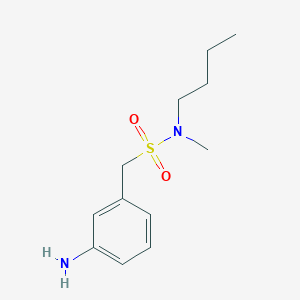

![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)
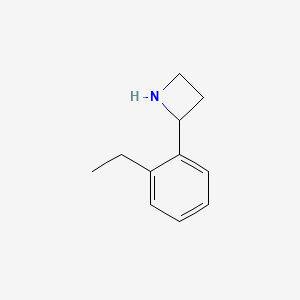

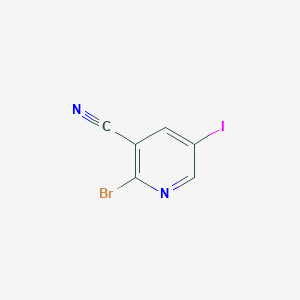
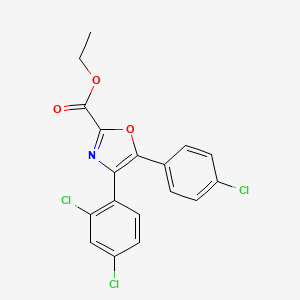
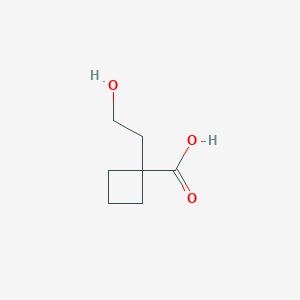
![4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)
